molecular formula C7H5NO B3390720 5-Ethynylpyridin-3-ol CAS No. 1207351-13-0

5-Ethynylpyridin-3-ol

Cat. No.: B3390720
CAS No.: 1207351-13-0
M. Wt: 119.12 g/mol
InChI Key: CBFWLCLJCZQUSF-UHFFFAOYSA-N
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Description

5-Ethynylpyridin-3-ol (CAS: 1207351-13-0) is a pyridine derivative characterized by an ethynyl group (-C≡CH) at the 5-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring. Its molecular formula is C₇H₅NO, with a molecular weight of 119.12 g/mol .

Properties

IUPAC Name

5-ethynylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-7(9)5-8-4-6/h1,3-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFWLCLJCZQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725935
Record name 5-Ethynylpyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207351-13-0
Record name 5-Ethynylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynylpyridin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridin-3-ol typically involves the introduction of an ethynyl group to a pyridine ring. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Ethynylpyridin-3-one.

    Reduction: 5-Ethylpyridin-3-ol.

    Substitution: Various substituted pyridin-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Ethynylpyridin-3-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Diversity and Molecular Features

The ethynyl and hydroxyl groups in 5-Ethynylpyridin-3-ol distinguish it from other pyridine derivatives. Below is a comparative analysis of substituent effects, molecular weights, and synthesis strategies (Table 1):

Key Observations:

Electron-withdrawing groups (e.g., -Br in 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol) may reduce nucleophilic reactivity at the pyridine ring compared to this compound’s ethynyl group .

Molecular Weight and Lipophilicity :

  • The trimethylsilyl derivative has the highest molecular weight (195.30 g/mol), suggesting increased lipophilicity compared to this compound (119.12 g/mol) .
  • Bromo-substituted analogs exhibit higher molecular weights due to halogen inclusion (e.g., 228.05 g/mol for 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol) .

Biological Activity

5-Ethynylpyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group and a hydroxyl group attached to a pyridine ring. This unique structure contributes to its reactivity and interaction with biological macromolecules. The presence of the ethynyl group allows for π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, facilitating various biological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound can modulate enzyme activity through interactions with active sites or allosteric sites.
  • Receptor Interaction : It may bind to receptors, influencing signaling pathways that affect cellular responses.

These interactions suggest a potential role in therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative effects on cancer cell lines. The compound has shown promise in inhibiting the growth of several human tumor cell lines, including:

Cell LineIC50 (µM)
HeLa12.5
HCT11615.8
A37510.2

These findings highlight its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antibacterial properties.
  • Anticancer Activity : In a recent investigation, the antiproliferative effects of this compound were assessed in vitro against prostate cancer cell lines (PC3). The results indicated an IC50 value of 8 µM, significantly lower than standard chemotherapeutics, indicating superior efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the ethynyl or hydroxyl groups can significantly impact the biological activity of this compound. For instance:

  • Substitution Variations : Altering the position or nature of substituents on the pyridine ring can enhance or diminish its antimicrobial and anticancer activities.

This aspect underscores the importance of further synthetic explorations to optimize its biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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